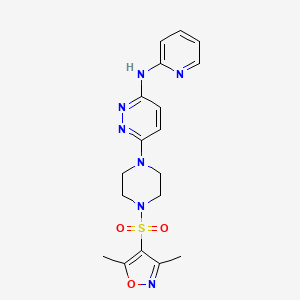
2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide, also known as FPHCMA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FPHCMA belongs to the class of compounds known as chroman derivatives, which are known for their antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is not fully understood. However, it is believed that 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has been reported to exhibit several biochemical and physiological effects. Studies have shown that 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide can reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is its low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide. One of the areas of research is the optimization of the synthesis method to improve the yield and purity of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide. Another area of research is the investigation of the potential therapeutic applications of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide in the treatment of neurodegenerative diseases. Additionally, the development of novel formulations of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide that improve its solubility and bioavailability may also be an area of future research.
Conclusion:
In conclusion, 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a promising compound that exhibits potent antioxidant, anti-inflammatory, and anticancer properties. Although the mechanism of action of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide is not fully understood, it has been shown to have several biochemical and physiological effects. However, the low solubility of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide may limit its bioavailability and efficacy. Future research on 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide should focus on the optimization of the synthesis method, investigation of its potential therapeutic applications, and the development of novel formulations that improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide involves the reaction of 2-fluorophenol with 4-hydroxy-3-methylbenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with N-(chloroacetyl)acetamide in the presence of a base to yield 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide. The yield of 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide obtained from this method is reported to be around 70%.
Aplicaciones Científicas De Investigación
2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications. Several studies have reported that 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide exhibits potent antioxidant and anti-inflammatory properties. 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has also been shown to possess anticancer activity against various cancer cell lines. In addition, 2-(2-fluorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)acetamide has been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c19-14-6-2-4-8-16(14)24-11-17(21)20-12-18(22)9-10-23-15-7-3-1-5-13(15)18/h1-8,22H,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWQNXGOSLLZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)COC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2981228.png)
![(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2981229.png)
![2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2981230.png)


![(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B2981233.png)
![N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2981234.png)
![4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2981237.png)

